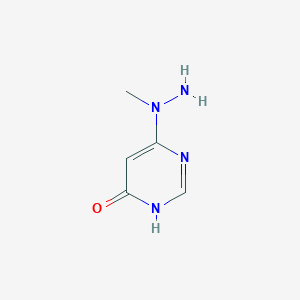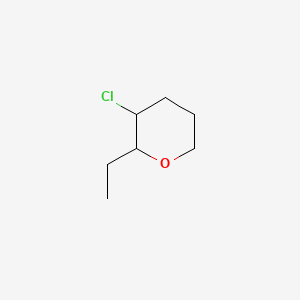
3-Chloro-2-ethyltetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-ethyltetrahydro-2H-pyran: (CAS No. 31535-06-5) is a chemical compound with the molecular formula C7H13ClO . It belongs to the class of tetrahydro-2H-pyran derivatives.
Métodos De Preparación
a. Synthetic Routes
There are several synthetic routes to prepare 3-chloro-2-ethyltetrahydro-2H-pyran. One common method involves the reaction of 2-ethyltetrahydrofuran with thionyl chloride (SOCl2) in the presence of a base (such as pyridine). The reaction proceeds via nucleophilic substitution, resulting in the formation of the chlorinated compound.
b. Reaction Conditions
- Reactants: 2-ethyltetrahydrofuran, thionyl chloride
- Solvent: Anhydrous dichloromethane or chloroform
- Base: Pyridine
- Temperature: Room temperature or slightly elevated
- Workup: Removal of excess reagents and purification
c. Industrial Production
The industrial production of this compound may involve large-scale reactions using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.
Análisis De Reacciones Químicas
3-Chloro-2-ethyltetrahydro-2H-pyran can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction with suitable reagents can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups. Common reagents include oxidizing agents (such as chromic acid), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as Grignard reagents).
Major products:
- Oxidation: 3-Chloro-2-ethyltetrahydro-2H-pyranone or related derivatives.
- Reduction: 2-Ethyltetrahydro-2H-pyran-2-ol.
Aplicaciones Científicas De Investigación
3-Chloro-2-ethyltetrahydro-2H-pyran finds applications in:
Organic Synthesis: As an intermediate in the synthesis of more complex compounds.
Flavor and Fragrance Industry: It contributes to the aroma of certain natural products.
Pharmaceuticals: Used in the preparation of bioactive molecules.
Agrochemicals: As a building block for pesticides and herbicides.
Mecanismo De Acción
The exact mechanism of action for 3-chloro-2-ethyltetrahydro-2H-pyran depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, leading to desired effects. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 3-chloro-2-ethyltetrahydro-2H-pyran shares structural features with other tetrahydro-2H-pyran derivatives, its unique chlorinated substituent sets it apart. Similar compounds include 2-ethyltetrahydrofuran and other related heterocycles.
Propiedades
Número CAS |
31535-06-5 |
|---|---|
Fórmula molecular |
C7H13ClO |
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
3-chloro-2-ethyloxane |
InChI |
InChI=1S/C7H13ClO/c1-2-7-6(8)4-3-5-9-7/h6-7H,2-5H2,1H3 |
Clave InChI |
OZYHIICGFXIVAU-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


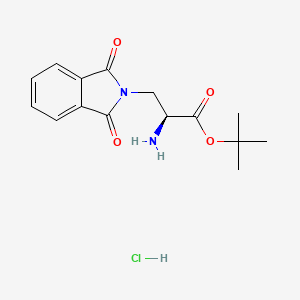
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
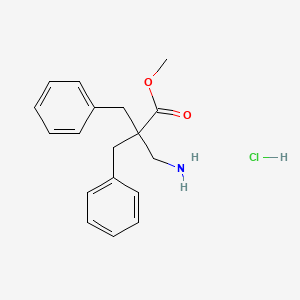
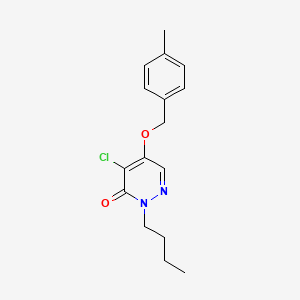
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
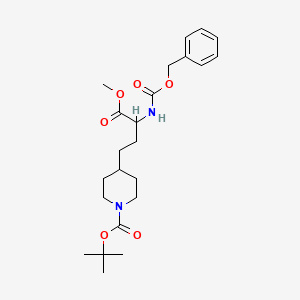
![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
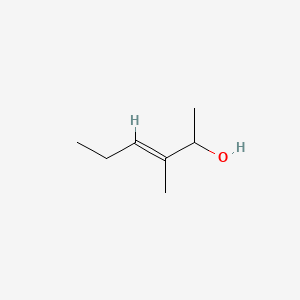
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)


